1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4-(thiophen-3-yl)piperidine
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Overview
Description
1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4-(thiophen-3-yl)piperidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a pyrazole ring, a sulfonyl group, a thiophene ring, and a piperidine ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4-(thiophen-3-yl)piperidine typically involves multiple steps, starting from readily available starting materials. The process often includes:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the sulfonyl group: This step involves sulfonylation, where a sulfonyl chloride reacts with the pyrazole derivative.
Formation of the thiophene ring: This can be synthesized via the Paal-Knorr synthesis or other thiophene-forming reactions.
Coupling with piperidine: The final step involves coupling the thiophene and pyrazole-sulfonyl intermediates with piperidine under suitable conditions, often using a base and a coupling agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4-(thiophen-3-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4-(thiophen-3-yl)piperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor or activator of specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4-(thiophen-3-yl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity. This can involve inhibition or activation of enzymatic pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4-(phenyl)piperidine
- 1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4-(furan-3-yl)piperidine
Uniqueness
1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4-(thiophen-3-yl)piperidine stands out due to the presence of the thiophene ring, which imparts unique electronic and steric properties. This can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
1-(1-methylpyrazol-4-yl)sulfonyl-4-thiophen-3-ylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S2/c1-15-9-13(8-14-15)20(17,18)16-5-2-11(3-6-16)12-4-7-19-10-12/h4,7-11H,2-3,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNVYSGMAFUDXLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCC(CC2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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